molecular formula C16H22BrNO3 B12828064 tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate

tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate

Cat. No.: B12828064
M. Wt: 356.25 g/mol
InChI Key: HYIJIJLCAWWEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and an isochroman ring, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate typically involves the reaction of 5-bromoisochroman-1-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The isochroman ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted isochroman derivatives with various functional groups.

    Oxidation Reactions: Products include isochromanones or isochromanaldehydes.

    Reduction Reactions: Products include isochroman-1-ylmethylamine derivatives.

Scientific Research Applications

tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The bromine atom and isochroman ring contribute to the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition of neurotransmitter degradation or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
  • tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
  • tert-Butyl (5-aminopentyl)(methyl)carbamate

Uniqueness

tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate is unique due to the presence of the isochroman ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl group and the bromine atom enhances its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a versatile scaffold for the development of novel pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-3,4-dihydro-1H-isochromen-1-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18(4)10-14-12-6-5-7-13(17)11(12)8-9-20-14/h5-7,14H,8-10H2,1-4H3

InChI Key

HYIJIJLCAWWEKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1C2=C(CCO1)C(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.